molecular formula C18H26BrN3O3 B10763790 methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate

methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate

Cat. No. B10763790
M. Wt: 412.3 g/mol
InChI Key: AJYHHWYDOWTOKZ-HOTGVXAUSA-N
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Description

ML350, also known as CYM-50202, is a potent antagonist of the kappa opioid receptor (KOR) with an inhibitory concentration (IC50) of 12.6 nanomolar. It exhibits good and moderate selectivity against the delta opioid receptor (DOR) and the mu opioid receptor (MOR). ML350 is characterized by its high solubility and excellent central nervous system penetration. Unlike prototypical kappa opioid receptor antagonists, ML350 does not display long-lasting pharmacodynamic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ML350 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the Core Structure: The core structure of ML350 is synthesized through a series of reactions involving the coupling of a brominated pyridine derivative with a piperidine derivative.

    Functional Group Modifications: The core structure is then modified by introducing a cyclohexylamino group and a hydroxyl group through nucleophilic substitution and reduction reactions.

Industrial Production Methods

Industrial production of ML350 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:

    Reaction Temperature and Time: Maintaining optimal reaction temperature and time to maximize yield.

    Purification Techniques: Using advanced purification techniques such as chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

ML350 undergoes various chemical reactions, including:

    Oxidation: ML350 can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert ML350 to its reduced forms.

    Substitution: ML350 can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation Products: Oxidized derivatives of ML350.

    Reduction Products: Reduced forms of ML350.

    Substitution Products: Substituted derivatives with various functional groups.

Scientific Research Applications

ML350 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the kappa opioid receptor and its interactions.

    Biology: Employed in research to understand the role of kappa opioid receptors in biological processes.

    Medicine: Investigated for its potential therapeutic applications in treating conditions related to kappa opioid receptor activity.

    Industry: Utilized in the development of new drugs targeting the kappa opioid receptor.

Mechanism of Action

ML350 exerts its effects by binding to the kappa opioid receptor and blocking its activity. The molecular targets include the kappa opioid receptor, and the pathways involved are related to opioid receptor signaling. By antagonizing the kappa opioid receptor, ML350 can modulate pain perception, mood, and other physiological processes .

Comparison with Similar Compounds

ML350 is unique in its high solubility and excellent central nervous system penetration, which distinguishes it from other kappa opioid receptor antagonists. Similar compounds include:

    Nor-Binaltorphimine (nor-BNI): Another kappa opioid receptor antagonist with different pharmacokinetic properties.

    JDTic: A kappa opioid receptor antagonist with a longer duration of action compared to ML350.

ML350’s lack of long-lasting pharmacodynamic effects makes it a valuable tool for research, as it allows for more controlled studies without prolonged receptor blockade .

properties

Molecular Formula

C18H26BrN3O3

Molecular Weight

412.3 g/mol

IUPAC Name

methyl 5-bromo-2-[(3S,4S)-4-(cyclohexylamino)-3-hydroxypiperidin-1-yl]pyridine-3-carboxylate

InChI

InChI=1S/C18H26BrN3O3/c1-25-18(24)14-9-12(19)10-20-17(14)22-8-7-15(16(23)11-22)21-13-5-3-2-4-6-13/h9-10,13,15-16,21,23H,2-8,11H2,1H3/t15-,16-/m0/s1

InChI Key

AJYHHWYDOWTOKZ-HOTGVXAUSA-N

Isomeric SMILES

COC(=O)C1=C(N=CC(=C1)Br)N2CC[C@@H]([C@H](C2)O)NC3CCCCC3

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)Br)N2CCC(C(C2)O)NC3CCCCC3

Origin of Product

United States

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